![molecular formula C14H15BrN2O B3825855 2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol](/img/structure/B3825855.png)
2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol
Übersicht
Beschreibung
2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promise in a variety of research fields, including biochemistry, pharmacology, and neuroscience. In
Wissenschaftliche Forschungsanwendungen
2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol has been studied for its potential applications in a variety of scientific research fields. In biochemistry, this compound has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. In pharmacology, 2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol has been studied for its potential use as a therapeutic agent for a variety of conditions, including cancer and neurological disorders. In neuroscience, this compound has been shown to have effects on neuronal signaling, making it a potential tool for studying the nervous system.
Wirkmechanismus
The mechanism of action of 2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of neuronal signaling pathways. This compound has been shown to have effects on the dopaminergic and serotonergic systems, making it a potential candidate for the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, including tyrosine hydroxylase and monoamine oxidase. In vivo studies have shown that this compound can modulate neuronal signaling pathways, leading to changes in behavior and physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol in lab experiments is its potential as a therapeutic agent for a variety of conditions. Another advantage is its ability to modulate neuronal signaling pathways, making it a potential tool for studying the nervous system. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)amino]ethanol. One direction is the further exploration of its potential as a therapeutic agent for a variety of conditions, including cancer and neurological disorders. Another direction is the investigation of its effects on neuronal signaling pathways, which may lead to a better understanding of the nervous system. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Eigenschaften
IUPAC Name |
2-[(6-bromo-2,3,4,9-tetrahydrocarbazol-1-ylidene)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-9-4-5-12-11(8-9)10-2-1-3-13(14(10)17-12)16-6-7-18/h4-5,8,17-18H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNATYKCMEKGHIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NCCO)C1)NC3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Bromo-2,3,4,9-tetrahydro-carbazol-1-ylideneamino)-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



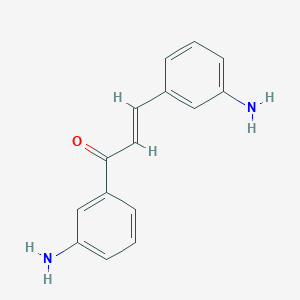

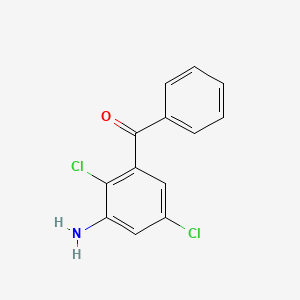
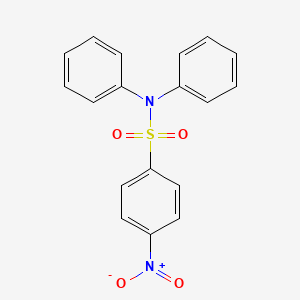
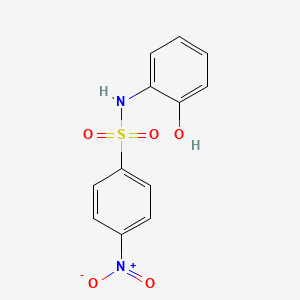
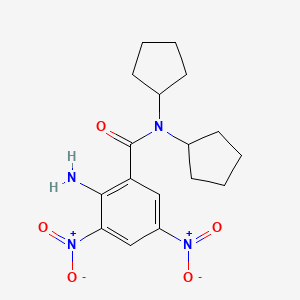
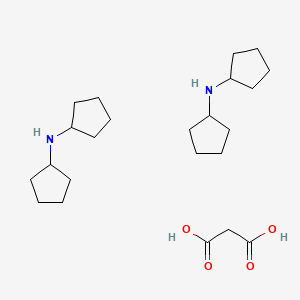


![N-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-(1-phenyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B3825827.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B3825848.png)
![N-[4-(1,3-benzothiazol-2-ylsulfonyl)-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide](/img/structure/B3825858.png)
![1-amino-3-[2-(4-morpholinyl)ethoxy]-2-propanol dihydrochloride](/img/structure/B3825859.png)